molecular formula C11H8FNO2S B580438 Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate CAS No. 1221403-87-7

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Cat. No. B580438
M. Wt: 237.248
InChI Key: NBPRZFGLEWZSRB-UHFFFAOYSA-N
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Description

“Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C11H8FNO2S . Thiazoles, which include this compound, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives, including “Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate”, often involves the reaction of appropriate thioamide derivatives with alpha-chloroacetoacetate in absolute ethanol . The resulting compounds are then evaluated for their biological activities .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is more negatively charged than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazole derivatives, including “Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate”, have been reported to exhibit a variety of biological activities . For example, some thiazole derivatives have been found to be good inhibitors for human cancer cell lines .

Safety And Hazards

The safety and hazards associated with “Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate” are not well-documented in the literature. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

Future Directions

Thiazole derivatives, including “Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate”, have shown promising biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds and optimizing their structures to enhance their therapeutic potential .

properties

IUPAC Name

methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRZFGLEWZSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743509
Record name Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

CAS RN

1221403-87-7
Record name Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
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